Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s important to note that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Scientific Research Applications
Synthesis of Derivatives
Hydrazinecarboxylic acid derivatives, including ethyl esters, serve as starting materials for various synthetic routes. For instance, they are pivotal in preparing azo-esters, amides, azides, and hydrazides. These compounds are essential in studying the stability and reactivity of nitrohydrazines towards nitric acid, offering insights into their potential applications in more complex chemical syntheses (Vogelesang, 2010).
One-Pot Synthesis Applications
The reagent has been successfully applied in the one-pot synthesis of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones from readily available primary alkyl and aryl amines. This process is noted for its mildness and efficiency, especially in forming sterically hindered triazolinones, highlighting its utility in synthesizing potentially bioactive molecules (Shao et al., 2006).
Pharmaceutical Intermediates
Ethyl esters of hydrazinecarboxylic acid are integral in synthesizing pharmaceutical intermediates, such as 5-amino derivatives of ethyl 2-methylthiothieno-[2,3-d]pyrimidine-6-carboxylate. These intermediates are further reacted with hydrazine to create novel compounds with potential therapeutic applications (Tumkyavichyus & Matulyauskene, 1987).
Analgesic Activity Research
Research into new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety has shown that treatment with hydrazine hydrate produces compounds screened for analgesic activity. This application underscores the role of hydrazinecarboxylic acid derivatives in developing new pain management therapies (Saad et al., 2011).
Isoquinolinones Synthesis
The metalation of 2-(2-methylphenyl)hydrazinecarboxylic acid esters and subsequent reactions have been employed to synthesize 3-substituted-1(2H)-isoquinolinones. This process highlights the versatility of hydrazinecarboxylic acid derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceutical research (Koller et al., 1996).
properties
IUPAC Name |
ethyl N-(methylcarbamothioylamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKDONBYFRNJST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=S)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497479 |
Source
|
Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(methylcarbamothioylamino)carbamate | |
CAS RN |
53065-50-2 |
Source
|
Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.